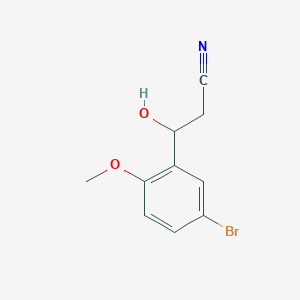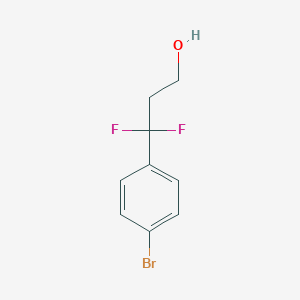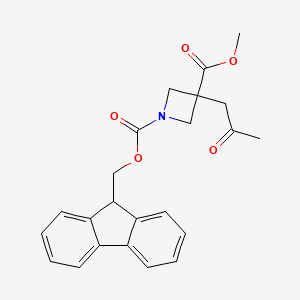
2-(2-Methylphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)propanal, also known as 2-methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It is an aromatic aldehyde that features a phenyl group substituted with a methyl group at the ortho position and a propanal group. This compound is used in various chemical syntheses and has applications in different fields, including perfumery and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Methylphenyl)propanal can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylpropanal to form the desired product. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylpropenal. This process uses a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.
化学反应分析
Types of Reactions
2-(2-Methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Methylphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-(2-Methylphenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)propanoic acid.
Reduction: 2-(2-Methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
2-(2-Methylphenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 2-(2-Methylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts.
相似化合物的比较
Similar Compounds
2-Phenylpropanal: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)propanal: Has the methyl group at the para position instead of the ortho position.
2-(2-Methoxyphenyl)propanal: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(2-Methylphenyl)propanal is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties and applications in various fields.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)propanal |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-7,9H,1-2H3 |
InChI 键 |
DWSXBFKYFXHHIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



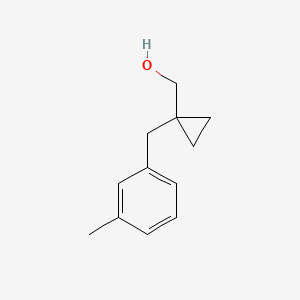
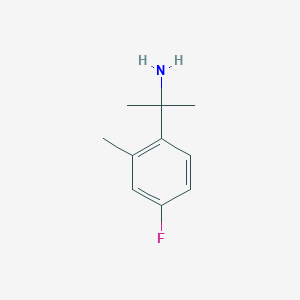

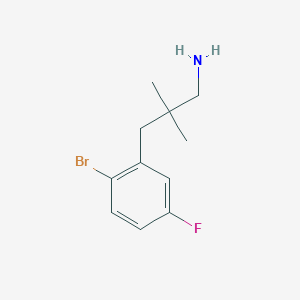
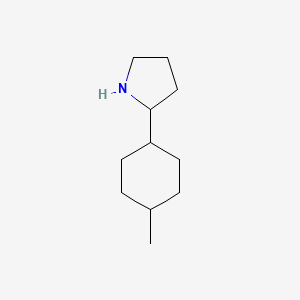
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)

